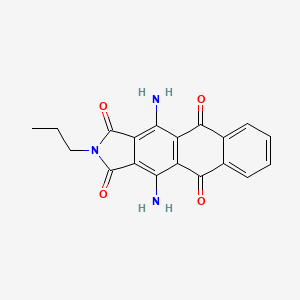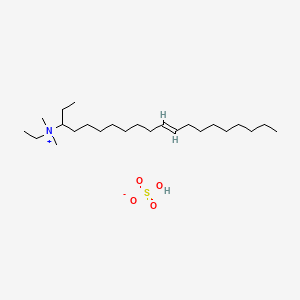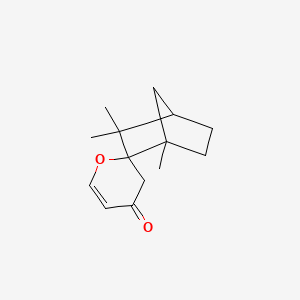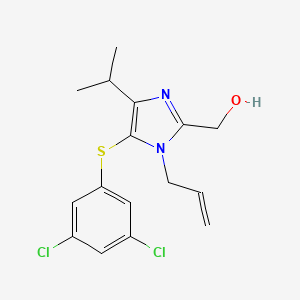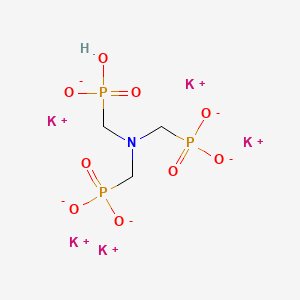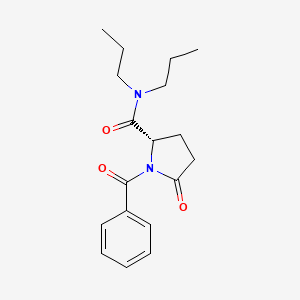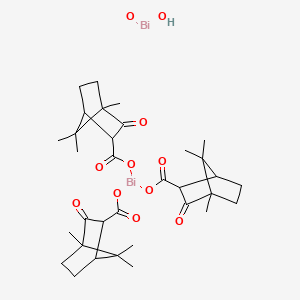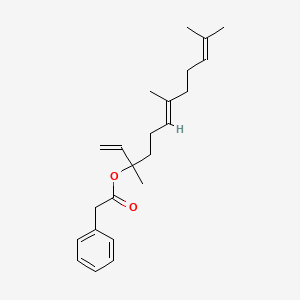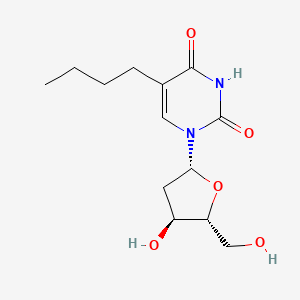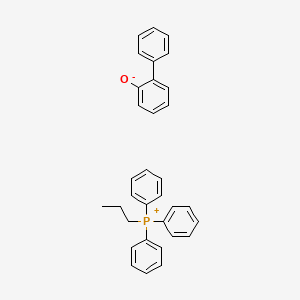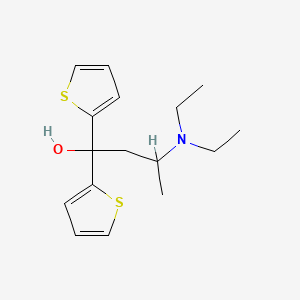
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol typically involves multi-step organic reactions. One common method involves the alkylation of thiophene derivatives with diethylamino propyl groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired product. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanol: A simpler thiophene derivative with similar aromatic properties.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in organic synthesis.
2-Thiophenecarboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is unique due to its complex structure, which combines the properties of thiophene with the functional groups of diethylamino propyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
94094-46-9 |
|---|---|
Molecular Formula |
C16H23NOS2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
3-(diethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C16H23NOS2/c1-4-17(5-2)13(3)12-16(18,14-8-6-10-19-14)15-9-7-11-20-15/h6-11,13,18H,4-5,12H2,1-3H3 |
InChI Key |
NZJFEOLIAORPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CC(C1=CC=CS1)(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





